molecular formula C10H13ClFN B2813458 N-Cyclobutyl-4-fluoroaniline hydrochloride CAS No. 2228694-06-0

N-Cyclobutyl-4-fluoroaniline hydrochloride

Cat. No.: B2813458
CAS No.: 2228694-06-0
M. Wt: 201.67
InChI Key: YUKKTNPQGBZNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-4-fluoroaniline hydrochloride generally involves the following steps:

    Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction where a cyclobutyl group is introduced to the nitrogen atom. This can be achieved using cyclobutyl halides in the presence of a base.

    Fluorination: The next step involves the introduction of a fluorine atom to the para position of the benzene ring. This can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclobutyl-4-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The cyclobutyl group and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-4-chloroaniline hydrochloride
  • N-Cyclobutyl-4-bromoaniline hydrochloride
  • N-Cyclobutyl-4-iodoaniline hydrochloride

Uniqueness

N-Cyclobutyl-4-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

N-cyclobutyl-4-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKTNPQGBZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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